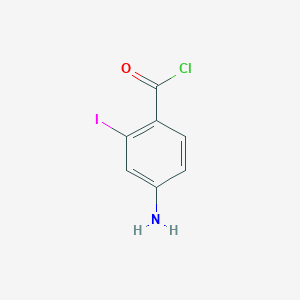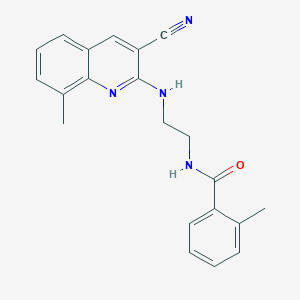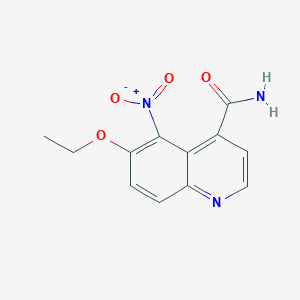
6-Ethoxy-5-nitroquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-5-nitroquinoline-4-carboxamide is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a nitro group at the 5th position, and a carboxamide group at the 4th position of the quinoline ring. Its molecular formula is C12H11N3O4, and it has a molecular weight of 261.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-ethoxyquinoline followed by the introduction of the carboxamide group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amidation using ammonia or an amine derivative to form the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
6-Ethoxy-5-nitroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium ethoxide (NaOEt), ethanol (EtOH).
Major Products Formed
Reduction: 6-Amino-5-nitroquinoline-4-carboxamide.
Oxidation: Quinoline-4-carboxylic acid derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Ethoxy-5-nitroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Ethoxy-5-nitroquinoline-4-carboxamide involves its interaction with various molecular targets. One notable mechanism is its inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cells. This inhibition disrupts the protein synthesis process, leading to cell death. This mechanism is particularly relevant in its antimalarial activity, where it targets the Plasmodium falciparum parasite .
類似化合物との比較
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core structure but differ in the substituents attached to the ring.
6-Methoxy-5-nitroquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-Nitroquinoline-4-carboxamide: Lacks the ethoxy group at the 6th position.
Uniqueness
6-Ethoxy-5-nitroquinoline-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
特性
CAS番号 |
89267-27-6 |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC名 |
6-ethoxy-5-nitroquinoline-4-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-9-4-3-8-10(11(9)15(17)18)7(12(13)16)5-6-14-8/h3-6H,2H2,1H3,(H2,13,16) |
InChIキー |
MFAXMHPRWPXPDH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=C(C=CN=C2C=C1)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)
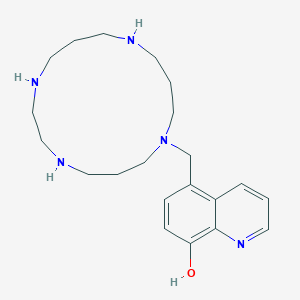


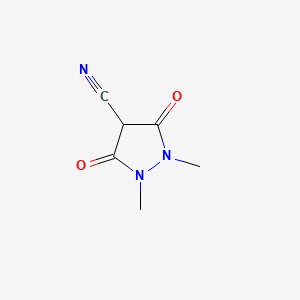
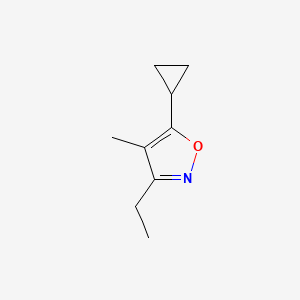
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)

